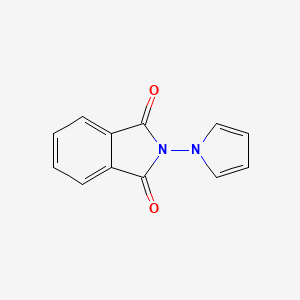

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Description

Historical Trajectory and Significance of Isoindoline-1,3-dione Scaffolds in Medicinal Chemistry

The isoindoline-1,3-dione core, commonly known as phthalimide (B116566), possesses a complex and transformative history in medicinal chemistry. researchgate.netnih.gov Its trajectory began infamously with the marketing of thalidomide (B1683933) in the late 1950s as a sedative and antiemetic for morning sickness. nih.govwikipedia.org The subsequent discovery of its severe teratogenic effects led to its withdrawal from the market and a global pharmaceutical catastrophe. wikipedia.orgencyclopedia.pubsilae.it

Despite this tragic history, scientific interest in the scaffold was rekindled by the later discovery of thalidomide's potent anti-inflammatory and anti-angiogenic properties. encyclopedia.pubsilae.it This renaissance repositioned the isoindoline-1,3-dione framework as a privileged structure in drug development. benthamdirect.com Researchers began to synthesize and investigate numerous analogues, leading to the development of immunomodulatory drugs (IMiDs®) like lenalidomide (B1683929) and pomalidomide, which are now crucial in the treatment of multiple myeloma. wikipedia.orgnih.govresearchgate.net

The therapeutic versatility of the isoindoline-1,3-dione scaffold is extensive, with derivatives demonstrating a wide array of biological activities. researchgate.netnih.govresearchgate.net These include anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. silae.itnih.govresearchgate.netnih.gov The planar nature and hydrophobicity of the phthalimide ring system are considered key to its ability to interact with various biological targets. acs.org Structure-activity relationship (SAR) studies have consistently shown that the isoindoline-1,3-dione ring is an essential pharmacophore in its analogues. researchgate.netacs.org This has solidified its status as a foundational scaffold for the design of new therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders like Alzheimer's disease. nih.govnih.govacs.orgresearchgate.net

Table 1: Notable Isoindoline-1,3-dione Derivatives and Their Significance

| Compound | Primary Significance/Application | Key Findings/Properties |

| Thalidomide | Sedative, antiemetic, immunomodulator, anti-angiogenic agent. wikipedia.orgresearchgate.net | Initially withdrawn due to teratogenicity, later approved for treating multiple myeloma and leprosy. wikipedia.orgencyclopedia.pub Acts as a modulator of the cereblon E3 ligase. wikipedia.org |

| Lenalidomide | Immunomodulatory drug (IMiD®), anticancer agent. wikipedia.orgnih.gov | An analogue of thalidomide with greater potency and a different side-effect profile; used for multiple myeloma. wikipedia.orgencyclopedia.pub |

| Pomalidomide | Immunomodulatory drug (IMiD®), potent anti-angiogenic and anticancer agent. wikipedia.orgnih.gov | A highly active thalidomide derivative approved for relapsed and refractory multiple myeloma. wikipedia.org |

| Apremilast | Anti-inflammatory agent. wikipedia.org | A thalidomide analogue used for treating psoriasis and psoriatic arthritis. wikipedia.org |

Strategic Importance of Pyrrole (B145914) Heterocycles in Rational Drug Design

The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govnih.govrsc.orgresearchgate.net Its presence in biologically crucial molecules like heme and chlorophyll (B73375) underscores its fundamental role in biological systems. scitechnol.com In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with diverse biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govrsc.org

Pyrrole derivatives have demonstrated significant potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.netnih.gov The versatility of the pyrrole ring allows it to serve as a core scaffold upon which various functional groups can be appended, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity through structural modifications. rsc.orgscitechnol.com This adaptability is a key reason why the pyrrole moiety is found in numerous marketed drugs and is a focal point in drug discovery programs. nih.govrsc.org

The incorporation of a pyrrole heterocycle into a drug candidate can modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov The ability of the pyrrole system to act as a bioisostere for other functional groups provides a strategic pathway for developing safer and more potent drugs. nih.gov

Table 2: Examples of Pyrrole-Containing Marketed Drugs

| Drug Name | Therapeutic Area | Role of the Pyrrole Moiety |

| Atorvastatin | Cardiovascular | Part of the core structure responsible for inhibiting HMG-CoA reductase. |

| Sunitinib | Oncology | A key component of the indolinone core that inhibits multiple receptor tyrosine kinases. |

| Ketorolac | Anti-inflammatory | The pyrrolizine carboxylic acid structure is central to its NSAID activity. |

| Tolmetin | Anti-inflammatory | A pyrrole-acetic acid derivative that functions as a non-steroidal anti-inflammatory drug. |

Articulation of Research Gaps and Novel Opportunities for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

A comprehensive review of the current literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on both the isoindoline-1,3-dione scaffold and the pyrrole heterocycle independently, dedicated studies on the synthesis, characterization, and biological evaluation of this direct hybrid are notably scarce.

The existing research provides tantalizing clues and a solid foundation for future investigation. For instance, the synthesis and crystal structure of a closely related derivative, 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione, have been reported. nih.govnih.govresearchgate.net This work confirms the chemical feasibility of linking these two heterocyclic systems and provides structural insights, noting a nearly orthogonal orientation between the pyrrole and phthalimide rings. nih.govnih.gov

The novel opportunities for This compound lie in the potential for synergistic or additive biological activities arising from the combination of its two constituent pharmacophores. Given the well-documented anticancer, anti-inflammatory, and immunomodulatory effects of isoindoline-1,3-dione derivatives silae.itresearchgate.netresearchgate.net and the broad-spectrum antimicrobial and anticancer properties of pyrrole compounds, nih.govnih.govrsc.org this hybrid molecule presents several compelling research directions:

Anticancer Activity: The molecule could be investigated as a potential anticancer agent. The isoindoline-1,3-dione moiety could confer immunomodulatory or anti-angiogenic properties, while the pyrrole ring could contribute additional cytotoxic or antiproliferative effects.

Anti-inflammatory Properties: As both parent scaffolds are known to exhibit anti-inflammatory activity, the hybrid could be a potent anti-inflammatory agent, potentially acting through mechanisms like the inhibition of TNF-α. nih.govresearchgate.net

Antimicrobial Potential: The established antibacterial and antifungal activities of pyrrole derivatives suggest that this compound could be explored as a novel antimicrobial agent. nih.gov

Neuroprotective Effects: Derivatives of isoindoline-1,3-dione are being explored as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease. nih.govnih.gov The combination with the pyrrole motif could lead to novel compounds with neuroprotective capabilities.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEDESIYADUHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357482 | |

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-12-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrrol 1 Yl Isoindoline 1,3 Dione

De Novo Synthesis of the 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione Core

The foundational synthesis of this compound involves the construction of its two key heterocyclic components: the isoindoline-1,3-dione (phthalimide) framework and the pyrrole (B145914) ring, culminating in their linkage via a nitrogen-nitrogen bond.

Condensation Reactions for Phthalimide (B116566) Formation

The formation of the phthalimide core is a cornerstone of organic synthesis, with the most prevalent method being the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgjetir.org In the context of the target molecule, this involves the direct reaction of phthalic anhydride with 1-aminopyrrole (B1266607). This reaction is typically carried out under thermal conditions, often in a solvent such as glacial acetic acid, to facilitate the cyclization and removal of a water molecule. nih.govnih.gov

The general mechanism involves an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid, followed by dehydration to yield the final imide product. jetir.orgyoutube.com

Various catalytic systems have been developed to improve the efficiency and mildness of these condensation reactions. For instance, Lewis acids like TaCl₅-silica gel under microwave irradiation organic-chemistry.org and reusable clay catalysts such as Montmorillonite-KSF have been employed to drive the reaction. jetir.org Metal-free approaches have also been reported, highlighting the versatility of phthalimide synthesis. rsc.orgnih.gov

Table 1: Selected Methods for N-Substituted Phthalimide Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Phthalic Anhydride, Primary Amine | High Temperature, Acetic Acid | N-Substituted Phthalimide | organic-chemistry.orgnih.gov |

| Phthalic Anhydride, Primary Amine | Montmorillonite-KSF, Acetic Acid, Reflux | N-Substituted Phthalimide | jetir.org |

| o-Dihalo Aromatics, Primary Amines | Pd-Catalyst, Carbonylation | N-Substituted Phthalimide | acs.org |

| 2-Iodobenzoic Acid, Amine, TMSCN | Copper Catalyst, H₂O | N-Substituted Phthalimide | rsc.org |

| 1-Indanones, Aryl/Alkyl Amines | CuO₂, O₂ | N-Substituted Phthalimide | rsc.orgnih.gov |

Pyrrole Ring Introduction Strategies

The introduction of the pyrrole ring to form the N-N linkage in this compound can be approached from two main perspectives: reacting a pre-formed 1-aminopyrrole with phthalic anhydride as described above, or constructing the pyrrole ring onto an N-aminophthalimide precursor.

One of the most classic methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org In a strategy to form the target molecule, N-aminophthalimide could be reacted with 2,5-dimethoxytetrahydrofuran (B146720) (a surrogate for 1,4-butanedial) in the presence of an acid catalyst. organic-chemistry.org

Alternative modern methods for pyrrole synthesis are abundant and offer various levels of substitution control. These include:

Ring-closing metathesis: Diallylamines can undergo ring-closing metathesis followed by oxidation to form the pyrrole ring. organic-chemistry.org

From α-amino ketones and alkynes: Gold-catalyzed cascade hydroamination/cyclization reactions provide access to substituted pyrroles. organic-chemistry.org

Iodine-mediated synthesis: Reactions involving enamines and allenoates in the presence of an iodine catalyst can furnish polysubstituted pyrroles. nih.gov

While these methods are powerful for generating diverse pyrrole structures, for the specific synthesis of the unsubstituted this compound, the direct condensation of phthalic anhydride and 1-aminopyrrole remains the most straightforward approach.

Regioselective Functionalization and Derivatization of this compound Analogues

Once the core structure is synthesized, its chemical landscape can be expanded through various functionalization and derivatization reactions on both the pyrrole and phthalimide moieties.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Moiety

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. pearson.com The nitrogen atom delocalizes its lone pair into the ring, increasing the electron density, particularly at the C2 (α) and C5 positions. pearson.com Consequently, electrophilic attack preferentially occurs at these positions. slideshare.netiust.ac.ir

The N-phthalimido group acts as an electron-withdrawing substituent, which can influence the reactivity and regioselectivity of these substitutions compared to N-alkyl or N-H pyrroles. However, the α-positions are generally still favored. The orientation of substitution can also depend on the nature of the electrophile and steric factors. umich.edu

Common electrophilic substitution reactions applicable to the pyrrole moiety include:

Halogenation: Using reagents like N-halosuccinimides. iust.ac.ir

Nitration: Typically performed with mild reagents like nitric acid in acetic anhydride. slideshare.net

Sulfonation: Achieved with reagents such as a sulfur trioxide-pyridine complex. slideshare.net

Friedel-Crafts Acylation: Can be accomplished with acid anhydrides at high temperatures or by using acylating agents activated by Lewis acids. slideshare.netnih.gov

Nucleophilic substitution on the pyrrole ring is generally difficult unless the ring is activated by a strong electron-withdrawing group at a position ortho or para to the leaving group. iust.ac.ir

Table 2: Regioselectivity in Electrophilic Substitution of Pyrroles This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Typical Reagent | Major Product Position(s) | Notes | Reference(s) |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C2, C5 | Can lead to polyhalogenation | iust.ac.ir |

| Nitration | HNO₃ / Acetic Anhydride | C2 | Requires mild conditions to avoid polymerization | slideshare.net |

| Sulfonation | SO₃-Pyridine | C2 | Reversible reaction | slideshare.net |

| Friedel-Crafts Acylation | Acetic Anhydride / Heat | C2 | Can also occur at C3 | iust.ac.ir |

An interesting transformation for N-acylpyrroles is the "pyrrole dance," an anionic Fries rearrangement where the acyl group migrates from the nitrogen to a carbon on the pyrrole ring, typically the C2 position. rsc.orgrsc.org This reaction is highly dependent on the choice of base. rsc.orgrsc.org

Modifications and Diversification of the Isoindoline-1,3-dione Framework

The phthalimide portion of the molecule offers another avenue for structural diversification. The aromatic ring of the isoindoline-1,3-dione can undergo electrophilic substitution reactions, although the two carbonyl groups are deactivating, directing incoming electrophiles to the C4 and C5 positions.

A more common strategy for diversification is to begin the synthesis with an already substituted phthalic anhydride. nih.govmdpi.comnih.govnih.gov For example, reacting 4-nitro-phthalic anhydride or 4,5-dichlorophthalic anhydride with 1-aminopyrrole would yield analogues with functional groups on the benzene (B151609) ring. These functional groups can then be subjected to further chemical transformations, such as reduction of a nitro group to an amine, which can then be diazotized or acylated to introduce a wide array of substituents.

Furthermore, the imide carbonyl groups themselves can participate in reactions. While stable, they can be cleaved under certain conditions, such as hydrazinolysis (the Ing-Manske procedure), to release the primary amine, although this would break the target molecule's core structure. acs.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient way to build molecular complexity. rsc.orgrsc.org Several MCRs are known for the synthesis of both pyrroles bohrium.commdpi.com and phthalimides. acs.orgorganic-chemistry.org

These strategies can be adapted for the structural elaboration of the this compound scaffold. A notable example is the use of N-substituted phthalimides as the acidic component in the Passerini reaction. acs.org In a hypothetical application, this compound could potentially react with an aldehyde and an isocyanide. This reaction proceeds via the activation of the aldehyde by the acidic N-H like proton of the phthalimide, followed by nucleophilic attack of the isocyanide and subsequent rearrangement to yield a complex α-acyloxy amide structure attached to the phthalimide nitrogen, though this would involve cleavage of the N-N bond. acs.org

Another relevant MCR involves the reaction of arynes, isocyanides, and carbon dioxide to generate N-substituted phthalimides under mild, transition-metal-free conditions. organic-chemistry.org This approach could be used to synthesize derivatives of the title compound by employing a suitably substituted aryne precursor.

Advanced Synthetic Approaches and Sustainable Chemistry Principles

The synthesis of this compound has evolved to incorporate advanced methodologies that prioritize efficiency, selectivity, and environmental sustainability. These approaches move away from classical condensation reactions towards catalytic systems and green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Methods in Synthesis

The use of catalysts in the synthesis of isoindoline-1,3-dione derivatives, including this compound, offers significant advantages such as milder reaction conditions, higher yields, and improved selectivity. While specific catalytic data for the direct synthesis of this compound is not extensively documented in publicly available literature, analogous reactions and related structures provide insight into effective catalytic systems.

For instance, the synthesis of structurally similar N-substituted phthalimides often employs acid or metal catalysts. One relevant example is the synthesis of 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione, which utilizes titanium tetrachloride (TiCl₄) as a catalyst for the regioselective acylation of 1-methyl-1H-pyrrole. nih.gov This Lewis acid facilitates the reaction between the pyrrole derivative and an N-acylbenzotriazole intermediate. nih.gov The reaction proceeds at room temperature, demonstrating the efficacy of catalytic methods in promoting complex bond formations under mild conditions. nih.gov

Another catalytic approach applicable to the broader class of isoindoline-1,3-diones involves the use of heterogeneous catalysts. For example, a silica-supported niobium-terpyridine complex (SiO₂-tpy-Nb) has been effectively used for the synthesis of various isoindoline-1,3-diones from phthalic anhydride and amines. researchgate.net This method is advantageous due to the ease of catalyst recovery and reuse, contributing to a more sustainable process. researchgate.net Such catalysts could potentially be adapted for the reaction between phthalic anhydride and 1-aminopyrrole.

The following table summarizes catalytic methodologies that are relevant to the synthesis of this compound, based on reported syntheses of analogous compounds.

Table 1: Catalytic Methods for the Synthesis of Isoindoline-1,3-Dione Derivatives

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | 1-methyl-1H-pyrrole, 2-(2-(1H-benzo[d] nih.govuobasrah.edu.iqsigmaaldrich.comtriazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione | Dichloromethane (CH₂Cl₂) | Room temperature, 4 hours | 67.5 | nih.gov |

Green Chemistry Considerations for Efficient Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered, focusing on the use of alternative energy sources, greener solvents, and atom-economical reaction pathways.

Microwave-assisted synthesis is a prominent green technology that can significantly reduce reaction times and improve yields. uobasrah.edu.iqresearchgate.nettsijournals.com The application of microwave irradiation to the synthesis of isoindolinone and pyrrole derivatives has been shown to be highly efficient. uobasrah.edu.iqresearchgate.nettsijournals.com For the synthesis of this compound, microwave heating could be employed in the condensation reaction between phthalic anhydride and 1-aminopyrrole, potentially in the absence of a solvent or in a high-boiling, green solvent.

Solvent selection is another critical aspect of green chemistry. The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. uobasrah.edu.iq Research on the synthesis of isoindolinone derivatives has demonstrated the feasibility of using water as a green solvent, often in conjunction with microwave irradiation. uobasrah.edu.iq Similarly, solventless, or solid-state, reactions represent an even greener alternative, eliminating the need for a solvent altogether and simplifying product purification. researchgate.net A solvent-free synthesis of isoindoline-1,3-diones has been achieved by simply heating the reactants, offering a mild and efficient method. researchgate.net

The principles of atom economy are also central to green synthesis, aiming to maximize the incorporation of reactant atoms into the final product. The direct condensation of phthalic anhydride with 1-aminopyrrole to form this compound is an inherently atom-economical reaction, with water being the only byproduct.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Approach | Potential Advantages |

|---|---|---|

| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction times, increased yields, energy efficiency. uobasrah.edu.iqresearchgate.nettsijournals.com |

| Greener Solvents | Use of water | Non-toxic, non-flammable, environmentally benign. uobasrah.edu.iq |

| Waste Reduction | Solventless reaction | Eliminates solvent waste, simplifies purification. researchgate.net |

Exploration of Biological Activities and Therapeutic Potential of 2 1h Pyrrol 1 Yl Isoindoline 1,3 Dione Analogues

Anti-Proliferative and Cytotoxic Effects in Cancer Research

Derivatives of isoindoline-1,3-dione have been extensively investigated for their potential as anticancer agents. silae.itnih.gov These compounds exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines, making them a subject of interest in oncology research and drug discovery programs. nih.govmdpi.comnih.gov

Efficacy against Various Cancer Cell Lines

The anticancer activity of isoindoline-1,3-dione analogues has been demonstrated across a diverse panel of human cancer cell lines. Research has shown that these compounds can inhibit the growth of cancers originating from various tissues.

For instance, certain N-benzylisoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of A549 human lung adenocarcinoma cells. nih.gov Other studies have evaluated analogues against HeLa (cervical cancer), C6 (glioma), K562 (chronic myelogenous leukemia), and Raji (Burkitt's lymphoma) cell lines. nih.govresearchgate.net One particular derivative, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, was found to be highly effective against blood cancer cells, with a half-maximal cytotoxic concentration (CC50) of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells. researchgate.net Another compound containing an azide and silyl ether exhibited potent inhibitory activity against A549 cancer cells, with a half-maximal inhibitory concentration (IC50) of 19.41 μM. nih.gov

The table below summarizes the cytotoxic activity of selected isoindoline-1,3-dione analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | Cell Line Type | Potency (IC50/CC50/GI50) |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | CC50 = 0.26 μg/mL |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Chronic Myelogenous Leukemia | CC50 = 3.81 μg/mL |

| Azide and silyl ether-containing isoindole derivative | A549 | Lung Adenocarcinoma | IC50 = 19.41 μM |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | HOP-62 | Non-Small Cell Lung Cancer | GI50 < 10 μM |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | SF-539 | CNS Cancer | GI50 < 10 μM |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | DU-145 | Prostate Cancer | GI50 < 10 μM |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | OVCAR-8 | Ovarian Cancer | GI50 < 10 μM |

| 2-(2-((1-(morpholino(pyridin-4-yl)methyl)-2-oxoindolin-3-ylidene)amino)phenyl)isoindoline-1,3-dione | MGC-803, MCF-7, CNE2, KB | Gastric, Breast, Nasopharyngeal, Oral | Moderate Activity |

Role in Drug Discovery Programs (e.g., NCI60 Panel)

The National Cancer Institute (NCI) established the NCI60 panel, a screening program that evaluates the anticancer potential of compounds against 60 different human cancer cell lines. d-nb.info This program is a cornerstone of drug discovery and helps identify novel therapeutic agents. d-nb.info

An isoindoline-1,3-dione analogue, specifically 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was evaluated by the NCI's Developmental Therapeutic Program. mdpi.com The compound demonstrated significant efficacy, with an average cell growth inhibition rate (GPmean) of 12.53% at a single high concentration. mdpi.com It showed particularly potent cytotoxic effects against several cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468). mdpi.com Further testing revealed that this compound inhibited the growth of all 59 tested human tumor cell lines with an average half-maximal growth inhibition (GI50) value of 15.72 μM, indicating a broad spectrum of anti-tumor activity. mdpi.com

Antimicrobial Efficacy

In addition to their anti-proliferative effects, isoindoline-1,3-dione derivatives have been recognized for their antimicrobial properties. gsconlinepress.com Research has explored their effectiveness against a range of pathogenic bacteria and fungi, highlighting their potential as leads for new antimicrobial agents.

Antibacterial Spectrum and Potency

Studies have shown that certain isoindoline-1,3-dione derivatives possess significant antibacterial activity. For example, a series of novel derivatives were synthesized and evaluated for their in vitro activity against clinically isolated bacterial strains, including Escherichia coli, Pseudomonas fluorescens, Micrococcus luteus, and Bacillus subtilis. semanticscholar.org

In one study, a phthalimido derivative incorporated with a pyrazoline moiety, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. rajpub.com Other synthesized compounds also showed moderate to good antibacterial activity when compared against standard antibiotics. semanticscholar.orgresearchgate.net

The table below presents the antibacterial activity of representative isoindoline-1,3-dione derivatives against selected bacterial strains.

| Bacterial Strain | Activity/Zone of Inhibition (mm) | Reference Compound |

| E. coli | Moderate | Carbenicillin |

| P. fluorescens | Good | Carbenicillin |

| M. luteus | Moderate | Ciprofloxacin |

| B. subtilis | Good | Ciprofloxacin |

Antifungal Activity Assessment

The antifungal potential of the isoindoline-1,3-dione scaffold has also been a focus of investigation. Various analogues have been synthesized and tested against pathogenic fungal isolates. gsconlinepress.comderpharmachemica.com

One derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, which incorporates a chalcone moiety, exhibited promising antifungal activity. rajpub.com In other research, novel isoindoline-2-yl putrescines demonstrated remarkable in vivo efficacy in mitigating Botrytis cinerea infection. nih.gov Furthermore, studies on pyrrolo[1,2-a]quinoline derivatives, which can be related structural motifs, have shown potent inhibitory action against the opportunistic fungal pathogen Candida albicans. mdpi.com These findings underscore the potential of designing isoindoline-1,3-dione-based compounds as novel antifungal agents. nih.govmdpi.com

Antiviral Investigations

The broad biological profile of cyclic imides, including the isoindoline-1,3-dione core, extends to potential antiviral applications. gsconlinepress.com While specific studies focusing exclusively on the antiviral properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione are not extensively detailed in the immediate literature, the general class of phthalimide (B116566) derivatives has been cited for its antiviral activity. gsconlinepress.com This suggests a potential avenue for future research, exploring how modifications to the isoindoline-1,3-dione scaffold could yield compounds effective against various viral pathogens. The established ability of these compounds to cross biological membranes is a favorable property for developing systemic therapeutic agents. mdpi.com

Anti-inflammatory Response Modulation

Isoindoline-1,3-dione derivatives are recognized for their anti-inflammatory properties. mdpi.commdpi.com Research has shown that certain N-aryl piperazine (B1678402) alkyl phthalimide derivatives can significantly reduce the expression of cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating a clear anti-inflammatory potential. mdpi.com

In a study involving carrageenan-induced paw edema in rats, a model for acute inflammation, several aminoacetylenic isoindoline-1,3-dione derivatives produced significant, dose-related inhibition of edema. researchgate.net The effects of some of these compounds were comparable to those of established anti-inflammatory drugs like Ibuprofen, Diclofenac, and Celecoxib. researchgate.net Furthermore, these compounds also showed inhibition of both COX-1 and COX-2 enzymes. researchgate.net Another study using the carrageenan test demonstrated that N-aryl piperazine alkyl phthalimide derivatives were effective in reducing paw edema at various time points after administration. mdpi.com

Other Investigational Biological Activities

Analogues of this compound, which belong to the broader class of N-substituted isoindoline-1,3-dione derivatives, have been the subject of extensive research to explore their diverse pharmacological potential. mdpi.comgsconlinepress.com These investigations have revealed a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, analgesic, enzyme inhibitory, and antimicrobial effects. mdpi.comgsconlinepress.comresearchgate.netnih.gov

Anti-inflammatory and Analgesic Activity

Derivatives of isoindoline-1,3-dione have demonstrated noteworthy anti-inflammatory and analgesic properties in various studies. neliti.comnih.gov The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. researchgate.net

A study focused on aminoacetylenic isoindoline-1,3-dione derivatives found that they exhibited good inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net Molecular docking studies revealed that these compounds bind to the COX enzymes in a manner similar to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Another research effort led to the synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, which was found to possess high analgesic activity, reportedly 1.6 times more potent than the reference drug metamizole sodium in in-vivo studies on laboratory mice. mdpi.com Further research into a series of phthalimide derivatives combined with a triazole moiety also revealed promising candidates for analgesic and anti-inflammatory agents. neliti.com

Table 1: Analgesic Activity of Selected Isoindoline-1,3-dione Analogues

| Compound ID | Test Model | Result | Reference Compound |

|---|---|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing (mice) | 1.6 times more active | Metamizole Sodium |

| 3a | Acetic acid-induced writhing (mice) | 78.78% protection | Diclofenac |

| 3b | Acetic acid-induced writhing (mice) | 77.27% protection | Diclofenac |

| 3g | Acetic acid-induced writhing (mice) | 74.24% protection | Diclofenac |

Data sourced from references neliti.commdpi.com.

Enzyme Inhibitory Activity

A significant area of investigation for isoindoline-1,3-dione analogues is their potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov2promojournal.com These enzymes are targets for the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder associated with a decline in acetylcholine (B1216132) levels in the brain. nih.govnih.gov

Several studies have reported the synthesis of isoindoline-1,3-dione derivatives with potent inhibitory activity against these cholinesterases. nih.govnih.gov For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govnih.gov Notably, the para-fluoro substituted compounds 7a and 7f were the most potent in this series, with an IC50 value of 2.1 μM, demonstrating significantly higher inhibitory activity than the standard drug rivastigmine. nih.gov Molecular modeling suggested these compounds interact with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov Other studies have also identified derivatives with strong inhibitory potential, such as compound I with a phenyl substituent, which had an IC50 of 1.12 μM against AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Analogues

| Compound ID | Target Enzyme | IC50 (μM) |

|---|---|---|

| 7a | AChE | 2.1 |

| 7f | AChE | 2.1 |

| Compound I | AChE | 1.12 |

| Compound III | BuChE | 21.24 |

| Compound 6 | AChE | 30 ± 3 µg/mL |

| Compound 4 | BuChE | 102 ± 10 µg/mL |

Data sourced from references nih.govnih.gov2promojournal.com.

Antimicrobial and Antifungal Activity

The antimicrobial potential of isoindoline-1,3-dione derivatives has been another active area of research. mdpi.comgsconlinepress.com These compounds have been evaluated against a variety of bacterial and fungal strains. gsconlinepress.com The hydrophobic nature of the cyclic imide structure is thought to facilitate passage across biological membranes. gsconlinepress.com

In one study, a series of new isoindoline-1,3-dione derivatives were synthesized and tested for their in vitro antimicrobial activity. The results indicated that almost all the synthesized compounds showed moderate activity against the tested microorganisms. gsconlinepress.com Other research has also highlighted the antibacterial and antifungal properties of phthalimide analogs. nih.gov For example, studies on halogenated isoindole-1,3-(2H) dione (B5365651) derivatives showed that these modifications could increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1h Pyrrol 1 Yl Isoindoline 1,3 Dione Analogues

Correlating Structural Modifications on the Pyrrole (B145914) Ring with Biological Response

The pyrrole ring is a crucial component in many biologically active compounds due to its unique electronic and structural properties. nih.govresearchgate.netresearchgate.net While extensive research on the specific 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione scaffold is limited, the broader field of medicinal chemistry provides valuable insights into how modifications on the pyrrole ring could modulate biological responses.

In a study on pyrrole derivatives, the introduction of different substituents led to a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov For example, the presence of a 2-methyl-5-phenylpyrrol-1-yl moiety in a flavone (B191248) scaffold resulted in significant cytotoxic activity against bladder cancer cell lines. nih.gov This suggests that the nature and position of substituents on the pyrrole ring are critical for biological activity.

While specific data on the direct modification of the pyrrole ring in this compound is not extensively documented in the reviewed literature, the following table illustrates the types of pyrrole substitutions that have been explored in related bioactive compounds and their observed general effects.

Table 1: General Effects of Pyrrole Ring Substitutions in Bioactive Molecules

| Substitution Pattern | General Effect on Bioactivity | Reference |

| Alkyl groups | Can enhance lipophilicity, potentially improving cell membrane permeability. | nih.gov |

| Aryl groups | May introduce additional π-π stacking interactions with the target protein, enhancing binding affinity. | nih.gov |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can modulate the electronic properties of the pyrrole ring, influencing its reactivity and interactions. | nih.gov |

| Electron-donating groups (e.g., -OCH3, -NH2) | Can increase the electron density of the pyrrole ring, potentially affecting hydrogen bonding capabilities. | nih.gov |

Further research is needed to systematically explore the impact of these and other substitutions on the pyrrole ring of this compound to establish a clear structure-activity relationship.

Influence of Substituent Nature and Position on the Isoindoline (B1297411) Moiety

The isoindoline-1,3-dione moiety, also known as the phthalimide (B116566) group, is a key pharmacophore in a variety of therapeutic agents. mdpi.comnih.govnih.gov Modifications to this part of the molecule have been shown to have a profound impact on the biological activity of the resulting analogues.

Halogenation of the isoindoline-1,3-dione ring has been demonstrated to enhance antimicrobial, antileishmanial, and anticancer activities. nih.gov Specifically, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts, highlighting the importance of the specific halogen used. nih.gov The introduction of an amino group at the 4-position of the isoindoline-1,3-dione moiety is a key feature of pomalidomide, a potent immunomodulatory and anticancer agent. mdpi.commdpi.com

In a series of isoindoline-1,3-dione derivatives designed as acetylcholinesterase (AChE) inhibitors, substitutions on the N-benzyl moiety attached to the isoindoline nitrogen did not significantly affect inhibitory activity, suggesting that the size of the substituent in this position is a critical factor. nih.gov Conversely, the introduction of a phenyl substituent at the 4-position of a piperazine (B1678402) ring linked to the isoindoline moiety resulted in potent AChE inhibition. nih.gov

The following table summarizes the effects of various substituents on the isoindoline moiety on the biological activity of this compound analogues and related compounds.

Table 2: Influence of Isoindoline Moiety Substituents on Biological Activity

| Substituent | Position | Biological Activity | Reference |

| Bromine | Tetrabrominated | Enhanced antimicrobial, antileishmanial, and anticancer activity | nih.gov |

| Chlorine | Tetrachlorinated | Enhanced antimicrobial, antileishmanial, and anticancer activity | nih.gov |

| Amino | 4-position | Potent immunomodulatory and anticancer activity | mdpi.commdpi.com |

| Phenyl (on linked piperazine) | 4-position | Potent acetylcholinesterase inhibition | nih.gov |

| Fluoro (on linked N-benzyl) | para-position | High acetylcholinesterase inhibitory potency | nih.gov |

These findings underscore the critical role of the substitution pattern on the isoindoline-1,3-dione ring in determining the pharmacological profile of this class of compounds.

Conformational Flexibility and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The relative orientation of the pyrrole and isoindoline-1,3-dione rings in this compound analogues is a key aspect of their conformational flexibility.

Crystal structure analysis of a closely related analogue, 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione, revealed that the dihedral angles between the pyrrole ring and the phthalimide unit are approximately 82.95° and 86.57° for the two molecules in the asymmetric unit. neliti.comnih.gov This near-orthogonal arrangement suggests a significant degree of steric hindrance to free rotation between the two ring systems.

This conformational rigidity can be advantageous for biological activity, as it can pre-organize the molecule into a conformation that is favorable for binding to a specific target, thereby reducing the entropic penalty of binding. The stability of the protein-ligand complex is often correlated with lower root-mean-square deviation (RMSD) values during molecular dynamics simulations, indicating a more stable binding conformation. researchgate.net

The blue region around the 2-substitution on the isoindoline-1,3-dione ring in some analogues indicates poor electron density, which corresponds to hydrophobic interactions with amino acid residues in the target's binding pocket. researchgate.net The carbonyl oxygens of the isoindoline-1,3-dione ring often act as hydrogen-bond acceptors, forming crucial interactions with the target protein. researchgate.net

The conformational flexibility, or lack thereof, directly impacts how the molecule fits into the binding site of a target protein and the types of non-covalent interactions it can form, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Role of Linker Design in Modulating Bioactivity and Selectivity

In a series of isoindoline-1,3-dione derivatives designed as cyclooxygenase (COX) inhibitors, a longer linker between the isoindoline-1,3-dione moiety and an arylpiperazine residue led to greater inhibition of COX-2. nih.gov This suggests that the linker length is crucial for achieving selectivity between different enzyme isoforms. For instance, a compound with a -(CH2)-(C=O)- linker showed different activity profiles compared to those with a direct connection. nih.gov

Similarly, in the design of acetylcholinesterase inhibitors, the length of the alkyl linker between the isoindoline-1,3-dione and an N-methylbenzylamine moiety was varied. mdpi.com The optimal linker length was found to be crucial for potent inhibitory activity. In another study, the introduction of a carbonyl group into the linker between a piperazine group and a phenyl ring also modulated the activity. nih.gov

The following table provides examples of how linker design has been used to modulate the bioactivity of isoindoline-1,3-dione derivatives.

Table 3: Impact of Linker Design on Bioactivity of Isoindoline-1,3-dione Derivatives

| Linker Structure | Target | Effect on Bioactivity | Reference |

| Longer alkyl chain | Cyclooxygenase-2 (COX-2) | Increased inhibitory activity | nih.gov |

| Varied alkyl chain length | Acetylcholinesterase (AChE) | Modulated inhibitory potency | mdpi.com |

| Introduction of a carbonyl group | Acetylcholinesterase (AChE) | Altered inhibitory activity | nih.gov |

| -(CH2)-(C=O)- | Cyclooxygenase (COX) | Influenced selectivity for COX-1 vs. COX-2 | nih.gov |

These examples clearly demonstrate that the linker is not merely a spacer but an active component of the pharmacophore that can be rationally designed to fine-tune the biological properties of this compound analogues.

Computational Chemistry and in Silico Approaches for 2 1h Pyrrol 1 Yl Isoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular and electronic properties, reactivity, and bonding nature of chemical compounds. nih.govsemanticscholar.org A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com In chemical reactions, the HOMO often acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). masterorganicchemistry.com DFT calculations for various isoindoline-1,3-dione derivatives have been utilized to determine these parameters, providing insights into their electronic behavior and stability. nih.govuow.edu.au

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which a molecule is most likely to donate electrons. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which a molecule is most likely to accept electrons. The energy of the LUMO (ELUMO) is related to the molecule's electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule and predict its reactive sites. mdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich areas (nucleophilic, often shown in red or orange) and electron-poor areas (electrophilic, often shown in blue). researchgate.net

For isoindoline-1,3-dione derivatives, MEP studies have shown that the carbonyl oxygen atoms are typically electron-rich, indicating their role as nucleophilic sites or hydrogen-bond acceptors. researchgate.net Conversely, other parts of the molecule, such as regions around specific substitutions, may be identified as electron-poor and thus susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. rsc.org

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jmpas.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding modes and affinities.

Docking algorithms explore the conformational space of a ligand within the active site of a target protein to identify the most stable binding pose. For the isoindoline-1,3-dione scaffold, studies have shown that the planar phthalimide (B116566) ring often orients itself within the active site gorge of target enzymes. nih.gov The specific orientation and conformation depend on the nature of the substituents attached to the isoindoline-1,3-dione core and the topology of the receptor's binding pocket. nih.gov These predictions help to visualize how the ligand interacts with key amino acid residues, providing a structural basis for its biological activity.

A primary output of molecular docking is the calculation of a binding affinity or docking score, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. nih.gov Lower (more negative) binding energy values suggest a more stable and favorable interaction. nih.gov For various isoindoline-1,3-dione derivatives, docking studies have calculated binding affinities against targets like acetylcholinesterase, with values ranging from -8.2 to -10.2 kcal/mol. nih.gov

Furthermore, docking analyses identify the specific non-covalent interactions that stabilize the complex. These commonly include:

Hydrogen Bonds: Crucial for specificity, often involving carbonyl oxygens of the isoindoline-1,3-dione ring acting as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: The aromatic phthalimide ring frequently engages in hydrophobic interactions with nonpolar amino acid residues in the active site. nih.govresearchgate.netjmpas.com

π-π Interactions: Stacking interactions between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the protein.

Table 2: Common Interactions for Isoindoline-1,3-dione Derivatives in Docking Studies

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | Tyr158 researchgate.net |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the tendency of water to exclude nonpolar molecules. | Phe149, Leu218, Ile215, Met155, Pro156 researchgate.net |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Phe330 researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the binding pose and the flexibility of the complex. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. nih.govdergipark.org.tr These models serve as 3D queries to search large chemical databases for novel, structurally diverse compounds that are likely to be active, a process known as virtual screening. dergipark.org.trmedchemexpress.comchem-space.com

For 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, a pharmacophore model would be constructed based on its distinct chemical features. The isoindoline-1,3-dione moiety itself is a recognized pharmacophore in medicinal chemistry, known for its hydrophobic nature which can facilitate passage across biological membranes. nih.gov The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms of the isoindoline-1,3-dione ring are strong hydrogen bond acceptors.

Hydrophobic (HY) / Aromatic (AR) Regions: The planar phthalimide ring system and the attached pyrrole (B145914) ring contribute significant hydrophobic and aromatic character, which can be crucial for binding to target proteins through π-π stacking or hydrophobic interactions. researchgate.net

Negative Ionizable Center: The imide nitrogen and its surrounding carbonyls create an electron-rich region that could be modeled as a negative ionizable feature. researchgate.net

A hypothetical pharmacophore model for this compound is detailed in the table below.

| Pharmacophoric Feature | Location on this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens of the dione (B5365651) group |

| Aromatic Ring (AR) | Benzene (B151609) ring of the isoindoline (B1297411) core |

| Aromatic Ring (AR) | Pyrrole ring |

| Hydrophobic Center (HY) | Entire fused ring system |

Once a pharmacophore model is developed and validated, it can be used for virtual screening. nih.govnih.govals-journal.com This process involves computationally screening vast libraries of compounds, such as the ZINC databank or commercial collections, to identify molecules that match the pharmacophoric query. nih.gov Hits from the virtual screen, which are structurally diverse but share the essential binding features, are then prioritized for further investigation, such as molecular docking studies or acquisition for in vitro testing. This approach significantly narrows down the number of compounds to be synthesized and tested, saving time and resources in the drug discovery pipeline. medchemexpress.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

While identifying a compound that binds effectively to a biological target is critical, its success as a drug is equally dependent on its pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties before a compound is even synthesized. nih.gov Evaluating ADMET properties early can prevent the costly failure of drug candidates in later stages of development. For this compound, various ADMET parameters can be predicted using a range of specialized software and web servers.

Detailed research findings on the specific ADMET profile of this compound are not extensively published; however, computational tools can provide predictions for key properties. These predictions are based on the molecule's structure and are compared against established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.gov

A table of predicted ADMET properties for a compound like this compound is presented below. These values are representative of what would be generated in a typical in silico analysis.

| ADMET Property | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| Molecular Weight | ~212.21 g/mol | Influences diffusion and absorption; values <500 g/mol are generally preferred. |

| LogP (Octanol/Water Partition) | Varies by prediction tool | Measures lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Moderate to Low | Crucial for dissolution in the gut and bioavailability. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Likely Penetrant | Indicates if the compound can cross into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding | High | Affects the free fraction of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions with a major metabolic enzyme. |

| Excretion | ||

| Half-life (t½) | Not typically predicted directly | Influenced by metabolism and clearance rates. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |

| Carcinogenicity | Non-carcinogen | Predicts long-term cancer risk. |

| hERG Inhibition | Low to No Risk | Predicts potential for cardiac toxicity. |

These in silico predictions provide a critical first pass assessment. For example, high intestinal absorption and good solubility would be favorable, while potential inhibition of key cytochrome P450 enzymes or predicted toxicity would raise red flags, guiding further chemical modifications to optimize the compound's profile.

Elucidation of Molecular Mechanisms of Action and Biological Targets

Identification of Specific Protein and Enzyme Binding Sites

Molecular docking studies and in vitro assays of various N-substituted isoindoline-1,3-dione derivatives have identified several key protein and enzyme targets. These interactions are fundamental to their observed biological effects.

A prominent area of investigation has been their role as inhibitors of cholinesterases, enzymes critical to the regulation of neurotransmission. Derivatives of isoindoline-1,3-dione have been shown to bind to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov Molecular modeling of these hybrids indicated that the phthalimide (B116566) moiety interacts with the peripheral anionic site of AChE. nih.gov This interaction is crucial for the inhibition of the enzyme and highlights the importance of the isoindoline-1,3-dione scaffold.

Another significant target for this class of compounds is cyclooxygenase (COX), a key enzyme in the inflammatory cascade. nih.gov The COX enzyme exists in two primary isoforms, COX-1 and COX-2, both of which are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govpatsnap.com Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major mechanism for anti-inflammatory drugs. nih.gov Studies on cyclic imides have revealed their potential as selective COX-2 inhibitors. biomedgrid.com The structural features of these molecules allow them to bind within the active site of the COX enzyme, thereby blocking its catalytic function. pnas.org

Furthermore, research into the anticancer properties of phthalimide derivatives has pointed towards the transforming growth factor-beta (TGF-β) signaling pathway as a potential target. mdpi.com Specifically, these compounds have been investigated as inhibitors of the TGF-β type I receptor kinase (ALK5). mdpi.com Molecular docking studies have shown that phthalimide derivatives can bind to the ALK5 binding site, with some analogs exhibiting stronger binding affinities than the reference chemotherapeutic agent, Capecitabine. mdpi.com The interactions are stabilized by hydrogen bonds with key amino acid residues within the active site. mdpi.com

| Compound Class | Target Enzyme/Protein | Key Findings |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Potent inhibitors with the phthalimide moiety interacting with the peripheral anionic site. nih.gov |

| Cyclic imides | Cyclooxygenase-2 (COX-2) | Act as selective inhibitors, demonstrating anti-inflammatory potential. biomedgrid.com |

| Phthalimide derivatives | TGF-β type I receptor kinase (ALK5) | Bind to the ALK5 active site, suggesting a role in cancer therapeutics. mdpi.com |

Cellular Pathway Interrogation

The interaction of isoindoline-1,3-dione derivatives with specific proteins and enzymes translates into the modulation of broader cellular pathways, leading to their observed biological effects.

The inhibition of cholinesterases by these compounds has direct implications for cholinergic signaling, which is crucial for cognitive function. In neurodegenerative conditions like Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (B1216132) is accelerated. By inhibiting AChE and BuChE, these derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

In the context of inflammation, the inhibition of COX enzymes by phthalimide derivatives leads to a reduction in the production of prostaglandins. nih.govpatsnap.com Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.com By suppressing their synthesis, these compounds can effectively dampen the inflammatory response. Further studies on phthalimide analogs have shown that their anti-inflammatory activity can also be associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway. nih.gov This involves the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1β. nih.gov

The anticancer activity of these compounds is often linked to their ability to interfere with signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. biomedgrid.com Glycoconjugated phthalimides have been shown to exhibit antitumor activity by inhibiting enzymes within this pathway, leading to the regulation of key downstream effectors and the inhibition of cell proliferation. biomedgrid.com Similarly, the inhibition of the TGF-β pathway by phthalimide derivatives can disrupt processes that contribute to tumor progression, such as cell proliferation and metastasis. mdpi.com

| Biological Effect | Modulated Cellular Pathway | Mechanism |

| Neuroprotection | Cholinergic Signaling | Inhibition of acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels. nih.gov |

| Anti-inflammatory | Prostaglandin Synthesis & TLR4 Signaling | Inhibition of COX enzymes and suppression of iNOS and pro-inflammatory cytokine production. nih.govpatsnap.comnih.gov |

| Anticancer | PI3K/Akt/mTOR & TGF-β Signaling | Inhibition of key pathway enzymes, leading to decreased cell proliferation and survival. biomedgrid.commdpi.com |

Mechanistic Insights into Biological Efficacy

The biological efficacy of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its analogs is a direct consequence of their molecular interactions and pathway modulations. The presence of the isoindoline-1,3-dione scaffold appears to be a key determinant of their ability to bind to various biological targets.

The anti-inflammatory efficacy of these compounds is rooted in their ability to inhibit COX enzymes. nih.gov The inhibition of COX-2, in particular, is desirable as this isoform is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions. nih.gov Selective inhibition of COX-2 can therefore provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In the realm of neurodegenerative diseases, the dual inhibition of both AChE and BuChE by some isoindoline-1,3-dione derivatives offers a comprehensive approach to managing Alzheimer's disease. While AChE is the primary enzyme responsible for acetylcholine hydrolysis in a healthy brain, the activity of BuChE becomes more significant in the later stages of the disease. Therefore, compounds that can inhibit both enzymes may offer sustained therapeutic benefits. nih.gov

The anticancer potential of these molecules is multifaceted. By targeting multiple signaling pathways like PI3K/Akt/mTOR and TGF-β, they can exert a broad-spectrum antiproliferative effect on cancer cells. biomedgrid.commdpi.com The ability of some phthalimide derivatives to induce apoptosis (programmed cell death) in tumor cells further contributes to their therapeutic efficacy. biomedgrid.com

Target Validation Methodologies

The identification and validation of the biological targets of this compound and its analogs rely on a combination of computational and experimental approaches.

In Silico Methods: Computational techniques such as molecular docking are frequently employed in the initial stages of drug discovery to predict the binding affinity and mode of interaction between a ligand and its potential target protein. nus.edu.sgnih.gov These studies provide valuable insights into the structure-activity relationships and help in prioritizing compounds for further experimental validation. Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are also used to identify the key chemical features required for biological activity. nih.gov

In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted targets, in vitro enzyme inhibition assays are performed. For instance, the inhibitory activity of compounds against AChE and BuChE is commonly determined using Ellman's method. nih.gov Similarly, the COX inhibitory activity can be assessed using commercially available assay kits. These assays provide quantitative data, such as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assays: The effects of the compounds on cellular pathways are investigated using various cell-based assays. For example, the antiproliferative activity of potential anticancer agents is evaluated against different cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. redalyc.org The modulation of specific signaling pathways can be confirmed by measuring the expression levels of key proteins and their phosphorylated (activated) forms using techniques like Western blotting. biomedgrid.com

Advanced Research Avenues and Future Perspectives for 2 1h Pyrrol 1 Yl Isoindoline 1,3 Dione

Design and Synthesis of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a contemporary strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders and cancer. The core structure of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is well-suited for elaboration into MTDLs.

The isoindoline-1,3-dione moiety has been a key element in the design of inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.govnih.gov For instance, researchers have synthesized hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312), which have demonstrated potent AChE inhibitory activity. nih.gov Similarly, derivatives of pyrrolidine-2,5-dione have been investigated as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). ebi.ac.uk

Starting from this compound, medicinal chemists could envision synthesizing derivatives that act on multiple targets. For example, by functionalizing the pyrrole (B145914) ring or the phenyl ring of the isoindoline (B1297411) moiety with pharmacophores known to interact with other disease-relevant targets, novel MTDLs could be created. The synthesis of such derivatives would likely involve standard organic chemistry transformations, building upon the established reactivity of the parent compound.

A potential synthetic strategy could involve the acylation of the pyrrole ring, a reaction that has been demonstrated for related acylpyrroles, to introduce additional functionalities. nih.gov These functionalities could be designed to interact with a secondary target, thereby creating a dual-action ligand.

Development of Conjugates and Hybrid Molecules with Enhanced Activities

The creation of molecular conjugates and hybrids is a proven method for enhancing the therapeutic profile of a lead compound. This can involve improving potency, selectivity, or pharmacokinetic properties. The this compound scaffold offers multiple points for conjugation.

The nitrogen of the pyrrole ring and the aromatic ring of the isoindoline moiety are amenable to chemical modification. For example, the isoindoline-1,3-dione core has been hybridized with pyrazole (B372694) to create potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme relevant in herbicide development. researchgate.net In another instance, isoindoline-1,3-dione has been conjugated with a thiophosphate group to create the pesticide phosmet. mdpi.com

For this compound, one could foresee the development of conjugates with:

Peptides: To target specific cell surface receptors.

Fatty acids: To enhance blood-brain barrier penetration.

Known drugs: To achieve synergistic effects.

The synthesis of such conjugates would involve linking the desired molecule to the this compound core via a suitable linker. The choice of linker can be critical for the stability and activity of the final conjugate.

Below is a table of representative hybrid molecules based on the isoindoline-1,3-dione scaffold and their reported biological activities.

| Hybrid Scaffold | Target(s) | Reported Activity/Potential Use |

| Isoindoline-1,3-dione-N-benzyl pyridinium | AChE | Anti-Alzheimer's agent |

| Pyrazole-Isoindoline-1,3-dione | HPPD | Herbicide |

| Quinazolin-2,4-dione-heterocycles | pfDHODH | Antimalarial |

Contribution to Novel Scaffold Design for Drug Discovery

The combination of a pyrrole ring and an isoindoline-1,3-dione in a single molecule creates a unique three-dimensional structure that can be exploited in drug discovery. Both the pyrrole and isoindoline-1,3-dione scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. mdpi.com

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is structurally related, is found in a number of alkaloids with interesting biological activities, including antitumor and antiviral properties. nih.gov The spatial arrangement of the aromatic and heterocyclic rings in these molecules is crucial for their bioactivity.

The this compound scaffold can serve as a template for the design of new compound libraries. By systematically modifying the substitution patterns on both the pyrrole and isoindoline-1,3-dione rings, chemists can explore a vast chemical space and potentially identify novel bioactive compounds. The synthesis of such libraries could be facilitated by combinatorial chemistry approaches.

The table below summarizes the importance of the individual scaffolds in drug discovery.

| Scaffold | Importance in Drug Discovery | Examples of Bioactive Molecules |

| Isoindoline-1,3-dione | A privileged scaffold found in drugs with diverse activities including anti-inflammatory, immunomodulatory, and anticancer. | Thalidomide (B1683933), Lenalidomide (B1683929), Pomalidomide |

| Pyrrole | A fundamental heterocyclic motif present in many natural products and synthetic drugs with a wide range of biological effects. | Atorvastatin (in part), Sunitinib |

Outlook on Preclinical and Clinical Translational Potential

The preclinical and clinical translational potential of this compound and its derivatives will depend on the identification of a clear biological target and the demonstration of efficacy and safety in relevant disease models.

Given the known activities of related compounds, potential therapeutic areas for derivatives of this compound could include:

Neurodegenerative diseases: Based on the AChE inhibitory activity of other isoindoline-1,3-dione derivatives. nih.gov

Inflammatory diseases: Drawing from the anti-inflammatory properties of related compounds. ebi.ac.uk

Cancer: The isoindoline-1,3-dione core is a well-known pharmacophore in oncology. mdpi.com

The path to clinical translation would involve a rigorous preclinical development program, including in vitro and in vivo pharmacology, pharmacokinetics, and toxicology studies. The physicochemical properties of the lead compounds, such as solubility and membrane permeability, would also need to be optimized to ensure good oral bioavailability.

While the journey from a novel scaffold to a marketed drug is long and challenging, the unique chemical structure of this compound provides a solid foundation for the design and discovery of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.